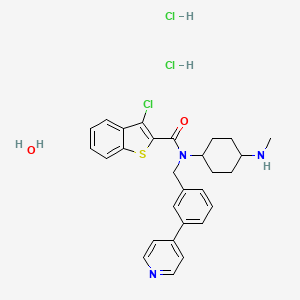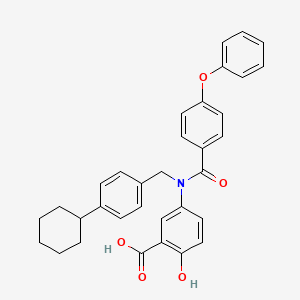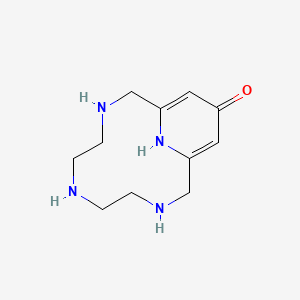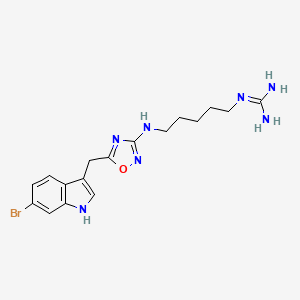
TBK1/IKK(epsilon)-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TBK1/IKK(epsilon)-IN-1 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of innate immune responses, inflammation, and cancer signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TBK1/IKK(epsilon)-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Key Intermediates: This step often involves the use of starting materials such as substituted anilines or heterocyclic compounds. Reactions may include nitration, reduction, and cyclization.
Coupling Reactions: The final step involves coupling the key intermediates with appropriate reagents to form the desired inhibitor. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
TBK1/IKK(epsilon)-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
TBK1/IKK(epsilon)-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TBK1 and IKKε in cancer cell proliferation, survival, and metastasis. .
Immunology: The compound is used to investigate the regulation of innate immune responses and the production of type I interferons. .
Neuroinflammation: This compound is used to study the role of these kinases in neuroinflammatory conditions such as multiple sclerosis and Alzheimer’s disease
Metabolic Disorders: Research has shown that TBK1 and IKKε are involved in the regulation of metabolic pathways, making this compound a valuable tool in studying obesity and type II diabetes
作用機序
TBK1/IKK(epsilon)-IN-1 exerts its effects by inhibiting the catalytic activity of TBK1 and IKKε. These kinases are involved in the phosphorylation and activation of interferon regulatory factors (IRF3 and IRF7), which are crucial for the production of type I interferons. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and interferons, thereby modulating immune responses and inflammation .
類似化合物との比較
Similar Compounds
BX795: A potent inhibitor of TBK1 and IKKε, used in similar research applications.
MRT67307: Another inhibitor targeting TBK1 and IKKε, with applications in immunology and cancer research.
Amlexanox: An FDA-approved drug that also inhibits TBK1 and IKKε, used in the treatment of metabolic disorders.
Uniqueness of TBK1/IKK(epsilon)-IN-1
This compound is unique due to its high specificity and potency in inhibiting TBK1 and IKKε. This makes it a valuable tool for dissecting the roles of these kinases in various biological processes and diseases. Its effectiveness in modulating immune responses and reducing inflammation sets it apart from other similar compounds .
特性
CAS番号 |
2058264-32-5 |
|---|---|
分子式 |
C₂₈H₂₆N₄O₅ |
分子量 |
498.53 |
IUPAC名 |
6-[7-[3-cyano-4-(oxan-4-yloxy)phenyl]furo[3,2-b]pyridin-2-yl]-5-methoxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-32(2)28(33)19-13-24(34-3)26(31-16-19)25-14-22-27(37-25)21(6-9-30-22)17-4-5-23(18(12-17)15-29)36-20-7-10-35-11-8-20/h4-6,9,12-14,16,20H,7-8,10-11H2,1-3H3 |
InChIキー |
QHZNENVHULXUOO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)C2=CC3=NC=CC(=C3O2)C4=CC(=C(C=C4)OC5CCOCC5)C#N)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
methanone](/img/structure/B560441.png)


![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)


![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)



![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
